molecular formula C10H12 B1328765 2,6-Dimethylstyrene CAS No. 2039-90-9

2,6-Dimethylstyrene

Cat. No. B1328765
CAS RN: 2039-90-9
M. Wt: 132.2 g/mol
InChI Key: OWRKXOZFTROHSH-UHFFFAOYSA-N
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Description

2,6-Dimethylstyrene is a chemical compound that has been the subject of research due to its interesting properties and potential applications. While the provided papers do not directly describe 2,6-Dimethylstyrene, they do provide insights into related compounds and their characteristics, which can be informative for understanding 2,6-Dimethylstyrene.

Synthesis Analysis

The synthesis of related compounds to 2,6-Dimethylstyrene has been reported. For instance, an improved preparation method for 2,6-dimethylstyrene itself and its α-bromo derivative has been described, indicating that these compounds can be synthesized with high efficiency . The synthesis of 2,6-dimethylanthracene, a compound related to 2,6-dimethylstyrene, has been achieved through a simple one-step process starting from benzyl alcohol, suggesting that the synthesis of 2,6-dimethylstyrene could potentially follow a similarly straightforward pathway .

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-Dimethylstyrene has been elucidated using X-ray diffraction techniques. For example, the crystal structures of pseudo-triptycene derivatives of 2,6-dimethylanthracene have been determined, showing that these compounds crystallize in different space groups and exhibit cis-configurations and endo-conformations . This information can be useful in predicting the molecular structure and conformation of 2,6-Dimethylstyrene.

Chemical Reactions Analysis

The chemical behavior of 2,6-dimethylstyrene has been studied, particularly in the context of its lithiation reactions. The Br/Li exchange reaction of its α-bromo derivative leads to the formation of dimeric α-lithio-2,6-dimethylstyrene compounds, which have been characterized as disolvated dimers . These findings provide insights into the reactivity of 2,6-dimethylstyrene and its potential to form complex structures under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylstyrene can be inferred from studies on similar compounds. For instance, 2,6-dimethylanthracene exhibits intense photoluminescence due to the delocalized electron in the molecule, although this property is somewhat quenched in its pseudo-triptycene derivatives . The dimeric α-lithio-2,6-dimethylstyrene compounds show significant NMR shifts and coupling constants typical of dimeric aggregates, which could suggest similar properties for 2,6-dimethylstyrene .

Scientific Research Applications

Synthesis and Solution Properties of Poly(p,α dimethylstyrene-co-maleic anhydride)

  • Scientific Field : Chemical Engineering
  • Application Summary : This research focuses on the use of a monomer potentially obtained from renewable sources as a substitute of styrene in amphiphilic copolymers .
  • Results or Outcomes : The results or outcomes of this research are not explicitly mentioned in the search results .

Polymerization Behavior of 2,6-dimethoxystyrene

  • Scientific Field : Chemistry
  • Application Summary : This research focuses on the polymerization behavior of 2,6-dimethoxystyrene .
  • Results or Outcomes : The results or outcomes of this research are not explicitly mentioned in the search results .

Safety And Hazards

2,6-Dimethylstyrene is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

2-ethenyl-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRKXOZFTROHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174333
Record name 2,6-Dimethylstyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylstyrene

CAS RN

2039-90-9
Record name 2,6-Dimethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylstyrene
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Record name 2,6-Dimethylstyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylstyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
R Knorr, C Behringer, E Lattke, E Räpple… - Chemische …, 1997 - Wiley Online Library
Improved preparations of 2,6‐dimethylstyrene (5) and its α‐bromo derivative (10) are described. The Br/Li exchange reaction of 10 provides single crystals of the title compounds 11 or …
LH Schwartzman, BB Corson - Journal of the American Chemical …, 1954 - ACS Publications
The spectra of 2, 6-dimethylacetophenone and 2, 6-dimethylstyrene show the effect of diortho substitution. These com-pounds were synthesized from 2-iodo-w-xylene via the …
Number of citations: 29 pubs.acs.org
ME Childs, WP Weber - The Journal of Organic Chemistry, 1976 - ACS Publications
clopropylacetophenone 2, 4-DNPH, 58502-92-4; 3-methyl-4-cycIopropyl-a-methylstyrene, 58502-93-5; 2, 6-dimethylphenylcyclopro-pane, 36825-29-3; 2, 6-dimethylstyrene, 2039-90-9; …
Number of citations: 18 pubs.acs.org
TJ Kwok, DJ Wink - Organometallics, 1993 - ACS Publications
A cationic rhodium complex containing a bis (dioxaphospholane) ligand is very effective in regioselective hydroformylation. Aryl olefin substrates are hydroformylated with very high …
Number of citations: 78 pubs.acs.org
CG Overberger, S Nozakura - Journal of Polymer Science Part …, 1963 - Wiley Online Library
Copolymerizations of styrene with p‐tert‐butyl‐, o‐methyl‐, 2,6‐dimethyl‐, and p‐fluorostyrene were carried out with an alkyl aluminum—titanium trichloride catalyst. Overall …
Number of citations: 14 onlinelibrary.wiley.com
MJ Schlatter - Journal of the American Chemical Society, 1956 - ACS Publications
Polymerizations of the sterically hindered 2, 6-dimethyl-4-f-butylstyrene initiated with heat, ultraviolet light and di-f-butyl peroxide gave normal addition-type polymers of moderate …
Number of citations: 2 pubs.acs.org
LS Chagonda, CD Makanda… - Journal of Essential Oil …, 2000 - Taylor & Francis
The essential oils of wild and cultivated Lippia javanica (Spreng) and of wild L. oatesii (Rolfe) from Zimbabwe were obtained by steam distillation of the fresh and air-dried plant material …
Number of citations: 24 www.tandfonline.com
SE Mallakpour, CB Butler - J. Sci, 1993 - jsciences.ut.ac.ir
2,4,6-Triisopropylstryrene was synthesized in a single step via the Witting Reaction from the corresponding aldehyde. The reaction of three styrene's derivatives, 2,6-dimethylstyrene, 2,4…
Number of citations: 4 jsciences.ut.ac.ir
C Chanmugathas, J Heicklen - International journal of chemical …, 1985 - Wiley Online Library
The pyrolysis of 2‐methylbut‐1‐ene‐3‐yne (C 5 H 6 ) has been studied from 375 to 450C in a quartz reaction vessel in the absence and presence of O 2 or NO. From 375 to 425C, the …
Number of citations: 7 onlinelibrary.wiley.com
PP Gaspar, JP Hsu, S Chari, M Jones Jr - Tetrahedron, 1985 - Elsevier
The evolution of mechanistic ideas about the phenylcarbene rearrangement has been reviewed, and three closely linked problems have been identified toward whose solution this …
Number of citations: 84 www.sciencedirect.com

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